molecular formula C11H11ClN2 B1530805 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole CAS No. 1781156-97-5

2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole

Cat. No.: B1530805
CAS No.: 1781156-97-5
M. Wt: 206.67 g/mol
InChI Key: MTSQIMRZUCXUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anti-virulence agents. Benzimidazole derivatives have been identified as potent antagonists of the Pqs system (Pseudomonas Quinolone Signal), a key quorum sensing circuit in the opportunistic pathogen Pseudomonas aeruginosa . Targeting this system represents a promising therapeutic strategy, as it can suppress the expression of bacterial virulence factors, such as pyocyanin, and inhibit biofilm maturation without exerting direct bactericidal pressure, which may slow the development of resistance . The specific substitutions on the benzimidazole core, including the chloro and cyclopropyl groups, are known to be critical for optimizing potency and interaction with biological targets like the PqsR receptor . This compound serves as a valuable precursor or pharmacophore for researchers exploring new interventions to combat infections caused by multi-drug resistant Gram-negative bacteria, aligning with the global priority to address antibiotic-resistant pathogens .

Properties

IUPAC Name

2-chloro-1-cyclopropyl-4-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-7-3-2-4-9-10(7)13-11(12)14(9)8-5-6-8/h2-4,8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSQIMRZUCXUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=N2)Cl)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole generally proceeds via cyclization of appropriate o-phenylenediamine derivatives with reagents that introduce the cyclopropyl and methyl substituents, followed by chlorination at the 2-position of the benzimidazole ring.

Key steps include:

  • Cyclization Reaction: The core benzimidazole ring is formed by reacting o-phenylenediamine derivatives with cyclopropylamine and a suitable acid catalyst (often a strong acid such as hydrochloric acid or polyphosphoric acid), sometimes in the presence of chloroacetic acid. This step typically requires heating to promote ring closure.

  • Chlorination: The oxygen or other substituents at the 2-position of the benzimidazole ring are converted to chlorine using reagents like phosphorus oxychloride (POCl3), often under reflux conditions. This step is crucial to obtain the 2-chloro substituent characteristic of the target compound.

  • Nucleophilic Substitution: Subsequent substitution reactions can introduce the cyclopropyl group or other substituents at the nitrogen or carbon positions as needed, often employing nucleophiles such as cyclopropylamine or 4-methylpiperidine under heating in polar aprotic solvents like dimethylformamide (DMF).

Industrial methods employ continuous flow or large-scale batch reactors to optimize yield and purity, with precise control over solvent choice, temperature, and reaction time to minimize by-products and maximize efficiency.

Detailed Laboratory Synthesis Protocol (Adapted from Analogous Benzimidazole Derivatives)

While direct literature on 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole is limited, closely related benzimidazole derivatives have been synthesized using the following generalized protocol, which can be adapted to this compound:

Step Reagents & Conditions Description
1. Formation of o-Phenylenediamine Derivative Starting from nitro-substituted benzoates, reduction by catalytic hydrogenation (H2, Pd-C, 40 psi) in ethanol Reduction of nitro groups to amines to form o-phenylenediamine derivatives
2. Cyclization to Benzimidazole Core Heating o-phenylenediamine derivative with urea or cyclopropylamine at 150°C for several hours Formation of benzimidazole ring system via condensation
3. Chlorination at 2-Position Treatment of benzimidazole intermediate with POCl3 under reflux for 7 hours, with dry HCl gas bubbling during initial hours Conversion of oxygen or hydroxyl groups at 2-position to chlorine
4. Nucleophilic Substitution Reaction of 2-chlorobenzimidazole intermediate with cyclopropylamine or other nucleophiles in DMF at 110°C for 8 hours Introduction of cyclopropyl substituent at N-1 position

This method is supported by analogous syntheses where substitution at the 2-position with chlorine is achieved via POCl3, and nucleophilic substitution introduces alkyl or cycloalkyl groups.

Reaction Scheme Summary

o-Phenylenediamine derivative + Cyclopropylamine + Acid catalyst, heat
    ↓ (Cyclization)
4-methyl-1H-benzimidazole intermediate
    ↓ (POCl3, reflux, HCl gas)
2-Chloro-4-methyl-1H-benzimidazole
    ↓ (Nucleophilic substitution with cyclopropylamine, DMF, heat)
2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole

Analytical Characterization

The synthesized compound is typically characterized by:

These techniques have been used effectively in related benzimidazole syntheses to verify structure and purity.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Materials o-Phenylenediamine derivatives, cyclopropylamine Purity critical for yield
Cyclization Catalyst Strong acid (e.g., HCl, polyphosphoric acid) Heating required (100–150°C)
Chlorination Agent POCl3 Reflux for ~7 hours with HCl gas
Solvent for Substitution Dimethylformamide (DMF) High boiling point solvent preferred
Temperature for Substitution 110°C Reaction time ~8 hours
Workup Extraction with ethyl acetate, washing, drying Purification by recrystallization or chromatography

Research Findings and Optimization Notes

  • Yield Optimization: Reaction times and temperatures are critical; prolonged heating can lead to side reactions or decomposition.

  • Solvent Choice: DMF is favored for nucleophilic substitution due to its polarity and ability to dissolve both reactants and products.

  • Catalyst and Reagent Ratios: Excess POCl3 ensures complete chlorination but requires careful quenching to avoid hazardous by-products.

  • Scale-up Considerations: Continuous flow reactors allow better heat and mass transfer, improving reproducibility and safety in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Substitution reactions at the chlorine or methyl positions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole-5-oxide.

  • Reduction Products: 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole-5-amine.

  • Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole is a heterocyclic compound with a fused benzene and imidazole ring system, possessing chlorine, cyclopropyl, and methyl substituents that contribute to its biological activities. It is used in chemistry as a building block for synthesizing complex organic molecules, and it has shown potential as an antimicrobial agent in biology, with activity against various bacterial and fungal strains. It is also under investigation for its pharmacological properties, including its potential use in drug development in medicine, and it is used in the production of dyes, pigments, and other industrial chemicals in industry.

Scientific Research Applications

2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole is unique because of its substituents, which influence its chemical and biological properties. Its effects involve interaction with specific molecular targets and pathways. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes, though the molecular targets and pathways may vary depending on the application and biological system.

Major Products Formed

  • Oxidation Products: Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole-5-oxide.
  • Reduction Products: this compound-5-amine.
  • Substitution Products: Various derivatives depending on the substituent introduced.

Similar Compounds

Similar compounds to 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole include:

  • 1H-benzo[d]imidazole: The parent compound without substituents.
  • 2-Chloro-1H-benzo[d]imidazole: Lacks the cyclopropyl and methyl groups.
  • 4-Methyl-1H-benzo[d]imidazole: Lacks the chlorine and cyclopropyl groups.

Pharmacological Applications

Ongoing research explores the pharmacological applications of 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole, and it has been investigated as a potential candidate for drug development targeting various diseases due to its unique structural attributes.

2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole's structure, including a fused benzene and imidazole ring system with chlorine, cyclopropyl, and methyl substituents, contributes to its diverse biological activities.

Properties

The compound has the following chemical characteristics:

  • IUPAC Name: 2-chloro-1-cyclopropyl-4-methylbenzimidazole
  • CAS Number: 1781156-97-5
  • Molecular Formula: C11H11ClN2
  • Molecular Weight: 220.67 g/mol

Pseudomonas aeruginosa Infections

A study focused on developing inhibitors targeting quorum sensing in Pseudomonas aeruginosa highlighted the potential of benzo[d]imidazole derivatives as adjuvant therapies . The study reported that modifications to the benzo[d]imidazole structure could enhance potency against this pathogen, which is known for its resistance to conventional antibiotics.

Antifungal Activity

Mechanism of Action

The mechanism by which 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

The target compound differs from benzimidazole derivatives reported in , such as 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)substituted acids (3a–d), in substituent type and position:

  • Target compound : Chloro (C2), cyclopropyl (N1), methyl (C4).
  • compounds: Amino acid-linked substituents at C2 via a methylene bridge (e.g., propanoic acid, phenylpropanoic acid).

Physical and Chemical Properties

Key differences in solubility and thermal stability are evident:

Compound Substituents Melting Point (°C) Solubility Profile
2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole Chloro, cyclopropyl, methyl Not reported Likely lipophilic (cyclopropyl)
3a (Propanoic acid derivative) Amino acid (propanoic acid) 215–217 Water, DMSO, DMF
3b (3-Methylbutanoic acid derivative) Amino acid (3-methylbutanoic acid) 254–256 Water, DMSO, DMF
3d (3-Phenylpropanoic acid derivative) Amino acid (3-phenylpropanoic acid) 244–246 Water, DMSO, DMF

The amino acid-linked derivatives exhibit higher melting points (>215°C) and water solubility due to ionic character, whereas the target compound’s cyclopropyl and methyl groups may reduce polarity.

Methodological Considerations

Structural characterization of benzimidazole derivatives frequently employs X-ray crystallography refined using programs like SHELXL , a widely trusted tool for small-molecule analysis . This method ensures accurate determination of substituent geometry and intermolecular interactions, which is critical for structure-activity relationship studies.

Biological Activity

2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzo[d]imidazole family. Its unique structure, which includes a fused benzene and imidazole ring system with chlorine, cyclopropyl, and methyl substituents, contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, potential pharmacological applications, and mechanisms of action.

The compound has the following chemical characteristics:

  • IUPAC Name: 2-chloro-1-cyclopropyl-4-methylbenzimidazole
  • CAS Number: 1781156-97-5
  • Molecular Formula: C11H11ClN2
  • Molecular Weight: 220.67 g/mol

Antimicrobial Properties

Research indicates that 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole exhibits significant antimicrobial activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (Gram-positive)8 µg/mL
Escherichia coli (Gram-negative)16 µg/mL
Candida albicans (Fungal)32 µg/mL

The compound's effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli suggests its potential as an antibiotic agent. The MIC values indicate that it can inhibit microbial growth at relatively low concentrations, which is promising for therapeutic applications .

The antimicrobial activity of 2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole is believed to involve disruption of bacterial cell walls and inhibition of essential enzymes necessary for bacterial survival. This mechanism aligns with findings from studies on similar compounds in the benzo[d]imidazole class, which have demonstrated comparable modes of action against pathogenic microorganisms .

Pharmacological Applications

Beyond its antimicrobial properties, research is ongoing to explore the pharmacological applications of this compound. It has been investigated as a potential candidate for drug development targeting various diseases due to its unique structural attributes.

Case Studies

  • Pseudomonas aeruginosa Infections : A study focused on developing inhibitors targeting quorum sensing in Pseudomonas aeruginosa highlighted the potential of benzo[d]imidazole derivatives as adjuvant therapies. The study reported that modifications to the benzo[d]imidazole structure could enhance potency against this pathogen, which is known for its resistance to conventional antibiotics .
  • Antifungal Activity : Another case study evaluated the antifungal properties of related compounds and identified structural features that contribute to enhanced activity against Candida albicans. This research underscores the importance of structural modifications in optimizing biological activity .

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

Substituent1^1H NMR (δ, ppm)IR (cm1^{-1})
Cyclopropyl1.2–1.5 (m)-
Methyl (-CH3_3)2.3–2.5 (s)2850–2960
Benzimidazole C-Cl-650–750
Source:

Q. Table 2. In-Silico vs. Experimental Toxicity Profile

ParameterIn Silico PredictionIn Vitro Result
HepatotoxicityHighModerate
Ames MutagenicityNegativeNegative
Source:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.